2-Bromo-1,3-diphenylbutan-1-one
Description
2-Bromo-1,3-diphenylbutan-1-one is a brominated ketone derivative featuring a four-carbon backbone with a ketone group at position 1, a bromine atom at position 2, and phenyl substituents at positions 1 and 3. Based on similar compounds (e.g., 2-bromo-1,3-diphenylpropan-1,3-dione), the molecular formula is inferred as C₁₆H₁₃BrO, with a molecular weight of 301.18 g/mol.
Brominated ketones of this class are typically solids at room temperature, with moderate organic solvent solubility (e.g., in ethyl acetate or DMF). Safety profiles suggest corrosiveness and the release of toxic bromine fumes upon thermal decomposition. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
7472-59-5 |
|---|---|
Molecular Formula |
C16H15BrO |
Molecular Weight |
303.19 g/mol |
IUPAC Name |
2-bromo-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C16H15BrO/c1-12(13-8-4-2-5-9-13)15(17)16(18)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
VGRLUUYEYGUKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-bromo-1,3-diphenylbutan-1-one with key analogs:
*Inferred properties based on structural analogs.
Key Observations :
- Bromine Position and Reactivity : The presence of bromine at position 2 in this compound likely enhances electrophilicity, facilitating nucleophilic substitution reactions, similar to 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.
- Solubility Trends : Brominated aryl ketones generally exhibit low aqueous solubility (e.g., <0.5 mmol/L). Substitutions like sulfonyl groups (e.g., in 3,3-dimethyl-1-(phenylsulfonyl)butan-2-one) improve solubility in organic solvents.
- Thermal Stability : Decomposition of brominated compounds releases toxic Br⁻, a hazard shared across analogs.
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